molecular formula C10H11N3O3 B1458909 Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate CAS No. 1443978-76-4

Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No. B1458909
M. Wt: 221.21 g/mol
InChI Key: NNGDVPAFVGBTBG-UHFFFAOYSA-N
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Description

Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS# 1443978-76-4) is a research chemical . It has a molecular weight of 221.21 and a molecular formula of C10H11N3O3 . The IUPAC name for this compound is ethyl 6-methyl-4-oxo-5H-pyrazolo [1,5-a]pyrazine-2-carboxylate .


Synthesis Analysis

The synthesis of Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate involves palladium-catalyzed carbonylation of 4-chloropyrazolo [1,5-a]-pyrazines at elevated pressure . This process is followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3O3/c1-3-16-10(15)7-4-8-9(14)11-6(2)5-13(8)12-7/h4-5H,3H2,1-2H3, (H,11,14) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.22 and a molecular formula of C10H11N3O3 .

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate is a compound that has been involved in various synthetic chemistry research studies. For instance, it has been used in the synthesis of methylpyrazolo[1,5-a]pyrazine-4-carboxylates through palladium-catalyzed carbonylation, which is then converted to amidoximes and amidines. These intermediates have been further utilized to create new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines (Цизорик et al., 2020).

Dye Synthesis for Polyester Fibers

This compound has also found applications in the field of dye chemistry. It has been used in the synthesis of 5-hetarylpyrazolo[3,4-b]pyrazines, which are then applied as disperse dyes for polyester fibers. This showcases the compound's utility in textile chemistry, contributing to the development of new materials with specific coloration properties (Rangnekar & Dhamnaskar, 1990).

Pharmaceutical Research

In the pharmaceutical sector, derivatives of Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate have been synthesized for potential use as benzodiazepine receptor ligands. This indicates its significance in the development of new therapeutic agents, particularly in neuropharmacology (Bruni et al., 1994).

Antiinflammatory Activity

Some derivatives of this compound, specifically ethyl 2-methylimidazo[1,2-a]pyrazine-3-acetates, have been synthesized and evaluated for their antiinflammatory activity. This highlights the compound's relevance in medicinal chemistry, particularly in the development of new anti-inflammatory drugs (Abignente et al., 1992).

properties

IUPAC Name

ethyl 6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(15)7-4-8-9(14)11-6(2)5-13(8)12-7/h4-5H,3H2,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGDVPAFVGBTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=C(NC(=O)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
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Citations

For This Compound
3
Citations
H Ratni, GM Karp, M Weetall… - Journal of medicinal …, 2016 - ACS Publications
Spinal muscular atrophy (SMA) is the leading genetic cause of infant and toddler mortality, and there is currently no approved therapy available. SMA is caused by mutation or deletion …
Number of citations: 116 pubs.acs.org
MA Abd ul‐Malik, RM Zaki… - Journal of …, 2018 - Wiley Online Library
The pyrazolopyrazine ring system is a very interesting class of heterocyclic compounds that were considered as important scaffolds of many efficacious biologically active agents that …
Number of citations: 16 onlinelibrary.wiley.com
MG Woll, H Qi, A Turpoff, N Zhang… - Journal of medicinal …, 2016 - ACS Publications
The underlying cause of spinal muscular atrophy (SMA) is a deficiency of the survival motor neuron (SMN) protein. Starting from hits identified in a high-throughput screening campaign …
Number of citations: 71 pubs.acs.org

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